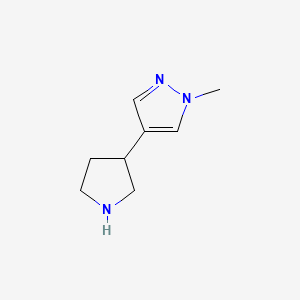

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole

Description

The exact mass of the compound 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-pyrrolidin-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11-6-8(5-10-11)7-2-3-9-4-7/h5-7,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIDKFDJRJTVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211542-11-8 | |

| Record name | 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole: Properties, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While specific data for this exact molecule is limited in publicly available literature, this document synthesizes information from analogous structures and the well-established chemistry of pyrazole and pyrrolidine scaffolds to provide a robust and insightful resource.

Introduction: The Significance of the Pyrazole-Pyrrolidine Scaffold

The fusion of a pyrazole ring with a pyrrolidine moiety in 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole creates a molecule with significant potential in medicinal chemistry. Pyrazoles are a well-known class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a core structure present in numerous FDA-approved drugs.[1][2] This scaffold is valued for its metabolic stability and its ability to act as a versatile pharmacophore, engaging in various biological interactions.[3][4] The pyrazole ring is aromatic and can serve as a bioisostere for a phenyl ring, often improving physicochemical properties such as solubility.[3]

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a common feature in a vast array of natural products and synthetic drugs. Its three-dimensional structure can provide crucial interactions with biological targets and influence the overall pharmacokinetic profile of a molecule. The combination of these two privileged scaffolds in 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole suggests a molecule with potential for nuanced biological activity, particularly in the realm of central nervous system (CNS) disorders, where such hybrid structures have shown promise.[5]

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₁₃N₃ | Based on chemical structure. |

| Molecular Weight | 151.21 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar small molecule N-heterocycles. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in non-polar solvents. Likely to be water-soluble, especially at acidic pH due to the basic pyrrolidine nitrogen. | The presence of polar N-H and N atoms and the ability to form hydrogen bonds suggests solubility in polar solvents. The basic pyrrolidine nitrogen can be protonated to form a salt, increasing water solubility. |

| pKa | The pyrrolidine nitrogen is expected to be basic, with a pKa around 9-10. The pyrazole ring is weakly basic. | The pyrrolidine nitrogen is a secondary amine. The pyrazole ring is a weak base due to the delocalization of the lone pair on one nitrogen atom into the aromatic system.[3] |

| LogP | Estimated to be low to moderate. | The presence of polar functional groups and the relatively small size of the molecule suggest a lower lipophilicity. |

Spectroscopic Profile (Predicted)

The structural features of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole would give rise to a characteristic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyrazole and pyrrolidine rings. The N-methyl group on the pyrazole would appear as a singlet, likely in the range of 3.5-4.0 ppm. The protons on the pyrazole ring would appear as singlets or doublets in the aromatic region (around 7.0-8.0 ppm). The pyrrolidine protons would be found in the aliphatic region (typically 1.5-3.5 ppm), with their chemical shifts and multiplicities depending on their specific environment and coupling to neighboring protons. The N-H proton of the pyrrolidine ring would likely be a broad singlet.[6][7]

-

¹³C NMR: The carbon signals for the pyrazole ring would be in the aromatic region (around 100-150 ppm). The N-methyl carbon would be a distinct signal in the aliphatic region (around 35-45 ppm). The carbons of the pyrrolidine ring would appear in the upfield region of the spectrum. The chemical shifts of the pyrazole carbons are sensitive to the substitution pattern.[8]

Mass Spectrometry (MS):

-

Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of fragments from the pyrrolidine ring and potentially the methyl group from the pyrazole.[9]

Synthesis and Reactivity

The synthesis of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole can be approached through several established synthetic strategies in heterocyclic chemistry. A plausible and efficient route involves the construction of the 1-methyl-4-halopyrazole intermediate followed by a cross-coupling reaction with a suitable pyrrolidine derivative.

Proposed Synthetic Pathway

A logical synthetic approach would involve a two-step process:

-

Synthesis of a 1-methyl-4-halopyrazole intermediate: This can be achieved through the cyclization of a 1,3-dicarbonyl compound with methylhydrazine, followed by halogenation at the C4 position.

-

Cross-coupling with a pyrrolidine derivative: A transition metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, can then be employed to form the C-N bond between the pyrazole and pyrrolidine rings.[10]

Caption: Proposed two-step synthesis of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet plausible, procedure based on established methodologies for similar transformations.

Step 1: Synthesis of 1-methyl-4-bromopyrazole

-

Reaction Setup: To a solution of 1,1,3,3-tetramethoxypropane in a suitable solvent (e.g., ethanol), add methylhydrazine sulfate and an acid catalyst (e.g., sulfuric acid).

-

Cyclization: Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methylpyrazole.

-

Bromination: Dissolve the crude 1-methylpyrazole in a suitable solvent (e.g., chloroform or carbon tetrachloride). Add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Reaction Monitoring and Work-up: Stir the reaction mixture until completion. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to give the crude 1-methyl-4-bromopyrazole, which can be purified by column chromatography.

Step 2: Buchwald-Hartwig Amination with 3-aminopyrrolidine

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-methyl-4-bromopyrazole, 3-aminopyrrolidine (or a suitable protected derivative), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate) in a dry, aprotic solvent (e.g., toluene or dioxane).

-

Coupling Reaction: Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) until the starting materials are consumed.

-

Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole.

Reactivity of the Pyrazole Ring

The pyrazole ring is aromatic and generally stable to oxidation and reduction.[11] Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the C4 position. The nitrogen atoms of the pyrazole ring can be alkylated. The N1-H of an unsubstituted pyrazole can be deprotonated with a strong base to form a pyrazolate anion, which is a potent nucleophile.[12]

Potential Pharmacological Applications and Biological Targets

The combination of the pyrazole and pyrrolidine moieties suggests a range of potential pharmacological activities. Pyrazole derivatives are known to exhibit a broad spectrum of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[13]

Given the prevalence of the pyrrolidine ring in CNS-active compounds, 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole and its derivatives are promising candidates for targeting neurological and psychiatric disorders. The pyrrolidine moiety can provide a key interaction with receptors and enzymes in the brain, while the pyrazole core can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Areas and Biological Targets:

-

Neurodegenerative Diseases: The pyrazole scaffold has been explored for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[14]

-

Psychiatric Disorders: Compounds containing pyrazole and pyrrolidine rings have been investigated as ligands for various CNS receptors, including dopamine and serotonin receptors, which are implicated in conditions like schizophrenia, depression, and anxiety.

-

Kinase Inhibition: 4-Aminopyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs), which are involved in inflammatory and autoimmune diseases.[11]

-

Cannabinoid Receptors: Pyrazoline derivatives, which are structurally related to pyrazoles, have been patented as modulators of cannabinoid CB1 receptors, suggesting a potential role in pain management and other neurological conditions.[5]

Caption: Potential applications and biological targets of the pyrazole-pyrrolidine scaffold.

Conclusion and Future Directions

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data on this compound is currently limited, the well-documented chemistry and pharmacology of its constituent pyrazole and pyrrolidine rings provide a strong foundation for its further investigation.

Future research should focus on the development and optimization of a robust synthetic route to access this molecule and its derivatives. Comprehensive spectroscopic and physicochemical characterization will be essential to confirm its structure and properties. Furthermore, systematic screening of this compound and its analogs against a panel of relevant biological targets, particularly those implicated in CNS disorders, will be crucial to unlocking its full therapeutic potential. The insights provided in this guide offer a starting point for researchers to explore the rich chemical and biological landscape of this intriguing heterocyclic system.

References

- Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. (2016-06-15).

- Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

- A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.

- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.

- ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives.

- Completion of Crystallographic Data for the Series of 4-Halogen

- Biologically active 4-aminopyrazole derivatives.

- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.

- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.

- Synthesis and Crystal Structures of N-Substituted Pyrazolines. PubMed Central.

- Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease.

- Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. Semantic Scholar.

- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.

- List of Patent on Pyrazoline Filed with World Intellectual Proprietary Organization (WIPO).

- X-ray crystallographic comparison of pyrazole subsidiaries.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

- Pyrazole compound and medicinal composition containing the same.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Pyrazole derivatives as H4 antagonist compounds. PubChem.

- The 1H NMR spectrum of pyrazole in a nem

- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.

- Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Deriv

- C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed.

- 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central.

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener

- Buchwald–Hartwig amin

- Table 1 . 1 H NMR chemical shifts of compounds 6-9: δ H [ppm].

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

- Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. Semantic Scholar.

- 1H NMR Chemical Shift.

- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Suzuki Coupling. Organic Chemistry Portal.

- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Biological Activity of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole

A Strategic Framework for Preclinical Investigation

Disclaimer: This document provides a comprehensive investigational framework for the in vitro biological characterization of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole. Due to the limited specific data for this molecule in the public domain, this guide synthesizes information from the broader class of pyrazole derivatives to propose a logical, tiered approach for its evaluation. The protocols and data presented are illustrative and intended for research and development professionals.

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The compound 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole represents a novel chemical entity with potential therapeutic value. This technical guide outlines a strategic, multi-tiered approach for the comprehensive in vitro characterization of this compound. We will detail the scientific rationale behind the proposed assays, provide step-by-step experimental protocols, and offer insights into data interpretation. This framework is designed to efficiently elucidate the compound's biological activity, identify potential mechanisms of action, and guide further drug development efforts.

Introduction: The Pyrazole Scaffold and the Promise of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[1][4] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to serve as a versatile bioisostere for other aromatic rings, often leading to improved potency and pharmacokinetic profiles.[1] Marketed drugs containing the pyrazole moiety span a vast range of therapeutic areas, from the anti-inflammatory celecoxib (a COX-2 inhibitor) to anticancer agents and antipsychotics.[1][2]

The subject of this guide, 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole, combines the established pyrazole core with a pyrrolidine substituent. This combination is of particular interest as pyrrolidine rings are frequently incorporated into bioactive molecules to enhance solubility, modulate receptor interactions, and improve metabolic stability. The strategic placement of the pyrrolidine at the 4-position of the pyrazole ring presents a unique vector for interaction with biological targets.

Given the diverse activities of pyrazole derivatives, a systematic and hypothesis-driven approach is essential to unlock the therapeutic potential of this specific molecule.[5][6] The following investigational workflow is designed to achieve this.

A Tiered Strategy for In Vitro Characterization

A logical, tiered approach ensures that resources are used efficiently, beginning with broad-spectrum screening to identify potential activities, followed by more focused, in-depth mechanistic studies.

Caption: A tiered workflow for in vitro characterization.

Tier 1: Foundational In Vitro Profiling

The initial tier focuses on establishing the basic safety and activity profile of the compound.

Cytotoxicity Assessment: The MTT Assay

Scientific Rationale: Before evaluating specific biological activities, it is crucial to determine the concentrations at which the compound is non-toxic to cells. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[1][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[1] The resulting color intensity is directly proportional to the number of metabolically active cells.

Experimental Protocol: A detailed, step-by-step protocol for the MTT assay is provided in Appendix A .

Data Presentation: The results are typically presented as a dose-response curve, from which the concentration that inhibits 50% of cell viability (IC₅₀) is calculated.

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1 | 95.6 ± 4.8 |

| 10 | 90.3 ± 6.2 |

| 50 | 75.1 ± 7.3 |

| 100 | 52.4 ± 8.1 |

| 200 | 21.9 ± 5.9 |

Interpretation: A cytotoxicity IC₅₀ value is established (in this hypothetical example, ~100 µM). Subsequent functional assays should be conducted at concentrations well below this value (e.g., ≤ 10 µM) to ensure that observed effects are due to specific biological activity and not general toxicity.

Tier 2: Focused Investigation of High-Probability Targets

Based on the extensive literature on pyrazole derivatives, we will prioritize three key areas for investigation: anti-inflammatory, anticancer, and neurological activity.[2][3][6]

Anti-Inflammatory Activity

Rationale: Many pyrazole-containing drugs are potent anti-inflammatory agents, most notably through the inhibition of cyclooxygenase (COX) enzymes.[2][8]

Scientific Principle: This is a cell-free, enzymatic assay that measures the ability of a compound to directly inhibit the activity of the COX-2 enzyme, which is responsible for the formation of pro-inflammatory prostanoids. The assay colorimetrically monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG₂ to PGH₂.[8]

Experimental Protocol: A detailed protocol for a commercial COX inhibitor screening kit is provided in Appendix B .

Data Presentation:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |

| 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole | >100 | 5.2 | >19.2 |

| Celecoxib (Control) | 15.0 | 0.05 | 300 |

| Ibuprofen (Control) | 1.8 | 45.0 | 0.04 |

Interpretation: The hypothetical data suggests that the compound is a selective COX-2 inhibitor, a desirable profile for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

Scientific Principle: This cell-based assay assesses the compound's ability to suppress the inflammatory response in a more physiologically relevant context. Macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory cascade, leading to the release of cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]

Experimental Protocol: A detailed protocol for this assay is provided in Appendix C .

Anticancer Activity

Rationale: Pyrazole derivatives have shown significant promise as anticancer agents, often by inhibiting protein kinases that are critical for tumor growth and proliferation.[5][10][11]

Scientific Principle: A primary screen against a panel of kinases can identify potential targets. A subsequent focused assay would quantify the inhibitory activity against a specific kinase (e.g., a tyrosine kinase like Src or a serine/threonine kinase like AKT). These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide, often using luminescence (detecting remaining ATP) or fluorescence resonance energy transfer (FRET).[11][12]

Experimental Protocol: A generalized protocol for a luminescence-based kinase inhibition assay is provided in Appendix D .

Caption: Mechanism of a kinase inhibition assay.

Neurological Activity

Rationale: The pyrrolidine moiety is present in many neurologically active compounds. Furthermore, some pyrazole derivatives have been investigated for neuroprotective effects.[3] A key target in neurodegenerative diseases like Alzheimer's is acetylcholinesterase (AChE).

Scientific Principle: This enzymatic assay is based on the Ellman method.[2][13] AChE hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.[2] An inhibitor will reduce the rate of this color change.

Experimental Protocol: A detailed protocol for the AChE inhibition assay is provided in Appendix E .

Data Presentation:

| Compound | AChE IC₅₀ (µM) |

| 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole | 12.5 |

| Galantamine (Control) | 1.5 |

Interpretation: The hypothetical result indicates moderate inhibitory activity against AChE, suggesting a potential avenue for investigation in the context of cognitive disorders.

Conclusion and Future Directions

This technical guide proposes a structured, efficient, and scientifically rigorous framework for the initial in vitro characterization of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole. By progressing through a tiered system of foundational cytotoxicity testing to focused, hypothesis-driven assays, researchers can effectively identify and validate the biological activities of this novel compound. The hypothetical data presented herein suggests a promising profile as a selective COX-2 inhibitor with potential anticancer and neuro-modulatory activities. Positive results from this in vitro cascade would provide a strong rationale for advancing the compound to more complex cell-based models, mechanism of action studies, and eventually, in vivo efficacy and safety evaluations.

Appendices: Detailed Experimental Protocols

Appendix A: Cytotoxicity Assessment (MTT Assay Protocol)

-

Cell Seeding: Seed cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the purple formazan crystals.[6]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[1]

-

Calculation: Calculate percent viability as: (Absorbance_treated / Absorbance_control) * 100.

Appendix B: In Vitro COX-2 Inhibition Assay Protocol (Fluorometric)

-

Reagent Preparation: Prepare reagents as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cat. No. MAK399). This includes COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid (substrate), and human recombinant COX-2 enzyme.[4]

-

Inhibitor Preparation: Prepare a 10X stock of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole and control inhibitors (e.g., Celecoxib) in COX Assay Buffer.

-

Reaction Setup: In a 96-well plate, add 10 µL of the diluted test inhibitor or buffer (for enzyme control).

-

Reaction Mix Addition: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, COX Cofactor, and COX-2 enzyme. Add 80 µL of this mix to each well.

-

Initiation and Measurement: Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells. Immediately begin measuring the fluorescence kinetically at Ex/Em = 535/587 nm at 25°C for 5-10 minutes.[4]

-

Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value using non-linear regression.

Appendix C: Inhibition of Cytokine Release (ELISA) Protocol

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat cells with various non-toxic concentrations of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole for 1 hour.

-

Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control and an LPS-only control. Incubate for 24 hours.[9]

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the culture supernatant.

-

ELISA: Quantify the concentration of TNF-α or IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percent inhibition of cytokine release compared to the LPS-only control.

Appendix D: In Vitro Kinase Inhibition Assay (Luminescence-based, e.g., ADP-Glo™)

-

Reaction Setup: In a 384-well plate, add the kinase, substrate/ATP mixture, and serial dilutions of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole.

-

Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes.

-

Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis: Calculate percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Appendix E: Acetylcholinesterase (AChE) Inhibition Assay Protocol

-

Reaction Setup: In a 96-well plate, add 140 µL of phosphate buffer (100 mM, pH 8.0), 20 µL of test compound dilutions, 10 µL of DTNB (0.25 mM), and 20 µL of AChE enzyme solution.[14]

-

Pre-incubation: Incubate the mixture for 15 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of acetylthiocholine iodide (substrate) to start the reaction.[2]

-

Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the reaction rate (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Calculate the IC₅₀ value from the dose-response curve.

References

-

Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-88. Available from: [Link]

-

Dymek, B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 794. Available from: [Link]

-

Karpagam, V., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 083-087. Available from: [Link]

-

Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. RSC Advances, 13(39), 27285-27299. Available from: [Link]

-

Kumar, A., et al. (2022). In vitro acetylcholinesterase inhibitory activity of peptides derived from pea protein. Frontiers in Nutrition, 9, 1008617. Available from: [Link]

-

Li, Z., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 314-321. Available from: [Link]

-

Ma, H., et al. (2015). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 36(7), 757-766. Available from: [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

Chen, S., et al. (2015). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols in Chemical Biology, 7(4), 253-265. Available from: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

-

Huang, S., et al. (2022). Guidelines for the in vitro determination of anti-inflammatory activity. Food Science and Human Wellness, 11(3), 493-502. Available from: [Link]

-

An, S., & H-f, Z. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 40(4), 427-435. Available from: [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

-

Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

-

Ranasinghe, R., et al. (2021). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. AYU (An International Quarterly Journal of Research in Ayurveda), 42(1), 54-57. Available from: [Link]

-

Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

-

Chikhaliya, K. H., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(10), 4647-4658. Available from: [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Al-Saeedi, A. H., et al. (2018). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Drug Delivery and Therapeutics, 8(5-s), 14-18. Available from: [Link]

-

Cigan, B., et al. (2018). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. Molecules, 23(4), 849. Available from: [Link]

-

Abdel-Hamid, A. M., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Antioxidants, 12(3), 633. Available from: [Link]

-

Al-Fatlawi, A. A. J. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

-

Ullah, F., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 47000-47016. Available from: [Link]

-

Al-Said, M. S., et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 9(1), 10-15. Available from: [Link]

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. japsonline.com [japsonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jddtonline.info [jddtonline.info]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole

Executive Summary

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique scaffold, combining a substituted pyrazole with a pyrrolidine moiety, presents a valuable pharmacophore for designing novel bioactive molecules. This technical guide provides a detailed, in-depth analysis of the expected spectral characteristics of this compound. As direct experimental data is not ubiquitously published, this document serves as a predictive reference, grounded in established spectroscopic principles and data from analogous structures. We will delineate the theoretical ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, offering field-proven insights into the experimental choices and data interpretation required for its unambiguous identification. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a robust analytical framework for this class of compounds.

Introduction to 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole

Significance in Medicinal Chemistry

The pyrazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] The pyrrolidine ring, a saturated five-membered N-heterocycle, is also a cornerstone of many natural products and synthetic drugs, often imparting favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The combination of these two rings in 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole creates a three-dimensional structure that is attractive for exploring new chemical space and interacting with diverse biological targets.

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the first step in any analytical workflow.

| Property | Value | Source |

| Chemical Name | 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole | - |

| CAS Number | 1211542-11-8 | [4] |

| Molecular Formula | C₈H₁₃N₃ | [4] |

| Molecular Weight | 151.21 g/mol | [4] |

| SMILES | CN1N=CC(C2CNCC2)=C1 | [4] |

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: A validated workflow for chemical synthesis and structural analysis.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to resolve N-H protons, which might otherwise exchange too rapidly.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). [5]3. ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 256-1024 scans are typically required.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) spectra. These experiments are self-validating systems for confirming connectivity. [6]

Protocol: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which typically preserves the molecular ion.

-

Analysis: Perform analysis using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass of the molecular ion ([M+H]⁺). This allows for the confirmation of the elemental composition.

-

Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This fragmentation pattern provides crucial structural information. [7]

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or salt plate must be recorded and subtracted from the sample spectrum.

¹H and ¹³C NMR Spectral Data Analysis

The following assignments are theoretical predictions based on established chemical shift principles for pyrazole and pyrrolidine heterocycles. [6][8]

Theoretical ¹H NMR Spectrum: Prediction and Interpretation

The proton NMR spectrum is expected to be complex due to the presence of both aromatic and aliphatic regions and diastereotopic protons in the pyrrolidine ring.

-

Pyrazole Ring Protons (H3, H5): The two protons on the pyrazole ring (H3 and H5) are in different electronic environments. They are expected to appear as distinct singlets in the aromatic region, typically between δ 7.0 and 8.0 ppm. [9][10]H5, being adjacent to the N-methyl group, may be slightly upfield compared to H3.

-

N-Methyl Protons (H1'): The three protons of the methyl group attached to N1 will appear as a sharp singlet, likely around δ 3.8-4.0 ppm, a characteristic region for N-CH₃ groups on pyrazole rings. [11]* Pyrrolidine Ring Protons: The signals for the seven protons on the pyrrolidine ring will be in the aliphatic region (δ 1.5-3.5 ppm) and will exhibit complex splitting patterns. [12] * H3'': This methine proton, being the link between the two rings, will likely be a multiplet around δ 3.0-3.5 ppm.

-

H2'' and H5'': The methylene protons adjacent to the nitrogen (N1'') are diastereotopic. They will appear as complex multiplets, likely between δ 2.8 and 3.4 ppm.

-

H4'': The other methylene protons at C4'' are also diastereotopic and will appear as multiplets, likely more upfield between δ 1.8 and 2.5 ppm.

-

N-H Proton: The proton on the pyrrolidine nitrogen (N1'') is expected to be a broad singlet, potentially between δ 1.5-3.0 ppm, and its chemical shift can be highly dependent on solvent and concentration. This peak will disappear upon D₂O exchange.

-

Theoretical ¹³C NMR Spectrum: Prediction and Interpretation

-

Pyrazole Ring Carbons (C3, C4, C5): These aromatic carbons will appear between δ 100 and 140 ppm. C4, being substituted, will be a quaternary carbon with a distinct chemical shift. C3 and C5 will have shifts influenced by the adjacent nitrogen atoms. [9][13]* N-Methyl Carbon (C1'): The methyl carbon is expected around δ 35-40 ppm.

-

Pyrrolidine Ring Carbons: These aliphatic carbons will appear in the upfield region.

-

C3'': The methine carbon will likely be found around δ 35-45 ppm.

-

C2'' and C5'': The carbons adjacent to the nitrogen will be deshielded and appear around δ 45-55 ppm. [6] * C4'': This carbon will be the most shielded of the pyrrolidine ring, appearing around δ 25-35 ppm.

-

Data Summary: Predicted NMR Assignments

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| H3, H5 | 7.0 - 8.0 | 110 - 140 | s, s |

| C4 | - | 115 - 125 | - |

| N-CH₃ (H1'/C1') | 3.8 - 4.0 | 35 - 40 | s |

| H3''/C3'' | 3.0 - 3.5 | 35 - 45 | m |

| H2'', H5''/C2'', C5'' | 2.8 - 3.4 | 45 - 55 | m |

| H4''/C4'' | 1.8 - 2.5 | 25 - 35 | m |

| N-H | 1.5 - 3.0 (broad) | - | s (br) |

Mass Spectrometry (MS) Analysis

Expected Molecular Ion Peak

Using high-resolution ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺.

-

Molecular Formula: C₈H₁₃N₃

-

Exact Mass: 151.1109

-

Expected [M+H]⁺: 152.1182

Proposed Fragmentation Pathways

The fragmentation of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole under CID will likely be initiated by cleavages at the weakest bonds, particularly adjacent to the heterocyclic rings. The pyrazole ring is known to be relatively stable, often fragmenting through the loss of HCN or N₂ after ring opening, while the pyrrolidine ring can undergo characteristic alpha-cleavage next to the nitrogen. [2][14] A primary fragmentation event would be the cleavage of the C4-C3'' bond, separating the pyrazole and pyrrolidine moieties. Another likely pathway involves the fragmentation of the pyrrolidine ring itself.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rjpbcs.com [rjpbcs.com]

- 4. 1211542-11-8|1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. mdpi.com [mdpi.com]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 11. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole (CAS No. 1211542-11-8)

Foreword: The Role of a Key Building Block in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic use of well-characterized building blocks is paramount to the efficient discovery and development of novel therapeutics. The compound 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole, identified by CAS number 1211542-11-8, has emerged as a critical intermediate in the synthesis of a promising class of enzyme inhibitors. This guide provides an in-depth technical overview of its characterization, offering researchers and drug development professionals a comprehensive understanding of its properties and the methodologies for its validation. While this molecule is primarily utilized as a synthetic precursor, a thorough characterization is the bedrock upon which the integrity of subsequent biological and clinical studies is built.

Compound Identification and Physicochemical Properties

1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring linked to a pyrrolidine moiety.[1][2][3] This structural arrangement provides a versatile scaffold for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole

| Property | Value | Source |

| CAS Number | 1211542-11-8 | [1][2][3] |

| Molecular Formula | C₈H₁₃N₃ | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Purity | Typically ≥95% | [2] |

| Physical State | Not specified, likely a solid or oil at room temperature | |

| Storage Conditions | Keep in a dark place under an inert atmosphere at room temperature.[1] | |

| SMILES Code | CN1N=CC(C2CNCC2)=C1 | [1] |

Role in the Synthesis of USP30 Inhibitors

The primary significance of 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole in the scientific literature is its role as a key starting material in the synthesis of 1-cyano-pyrrolidine compounds.[4][5] These resulting molecules have been identified as potent inhibitors of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[4][5] USP30 is a key regulator of mitophagy, a cellular process that clears damaged mitochondria. Its inhibition has been explored as a therapeutic strategy in diseases characterized by mitochondrial dysfunction, such as Parkinson's disease, as well as in oncology.[4][5]

The synthesis of these inhibitors typically involves the reaction of 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole with other reagents to construct the final, more complex and biologically active molecule.[4][5]

Comprehensive Analytical Characterization

A robust analytical characterization is essential to confirm the identity, purity, and stability of 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole before its use in further synthetic steps. The following methodologies represent a comprehensive approach to its validation.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of chemical compounds. For a compound like 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole, a reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

-

Gradient Example: 5% B to 95% B over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the pyrazole chromophore absorbs, typically around 210-230 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition or a compatible solvent like methanol.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Causality Behind Experimental Choices:

-

The C18 column is chosen for its versatility in retaining and separating a wide range of organic molecules.

-

The use of a gradient elution is necessary to ensure the elution of any potential impurities with different polarities.

-

The acidic modifier in the mobile phase protonates the pyrrolidine nitrogen, leading to sharper, more symmetrical peaks.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

-

Pyrazole Protons: Two singlets in the aromatic region, one for the proton between the two nitrogens and one for the proton adjacent to the pyrrolidine-substituted carbon.

-

Pyrrolidine Protons: A series of multiplets in the aliphatic region corresponding to the CH and CH₂ groups of the pyrrolidine ring.

-

N-Methyl Protons: A singlet in the aliphatic region corresponding to the methyl group on the pyrazole ring.

Expected ¹³C NMR Signals:

-

Signals corresponding to the carbons of the pyrazole and pyrrolidine rings, as well as the N-methyl carbon.

Molecular Weight Verification: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

Experimental Protocol: ESI-MS Analysis

-

Instrumentation: A mass spectrometer with an ESI source.

-

Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source.

-

Analysis: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for C₈H₁₃N₃ would be at m/z 152.12.

Diagram: Analytical Workflow for Compound Characterization

Caption: The synthetic pathway from the building block to potential therapeutic agents.

Conclusion and Future Perspectives

1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole (CAS No. 1211542-11-8) is a valuable chemical building block, particularly in the synthesis of USP30 inhibitors for the potential treatment of diseases involving mitochondrial dysfunction. A thorough analytical characterization, encompassing chromatographic, spectroscopic, and spectrometric techniques, is indispensable for any researcher or drug development professional intending to use this compound. This guide outlines the key methodologies and rationale for such a characterization, providing a framework for ensuring the quality and integrity of this important synthetic intermediate. Future work may involve the public dissemination of detailed spectral data for this compound to further aid the scientific community.

References

-

AB490845 | CAS 1211542-11-8. abcr Gute Chemie. [Link]

- WO2016156816A1 - 1-cyano-pyrrolidine compounds as usp30 inhibitors.

- CN107484415B - 1-cyanopyrrolidine compounds as USP30 inhibitors.

Sources

- 1. 1211542-11-8|1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 2. aksci.com [aksci.com]

- 3. AB490845 | CAS 1211542-11-8 – abcr Gute Chemie [abcr.com]

- 4. WO2016156816A1 - 1-cyano-pyrrolidine compounds as usp30 inhibitors - Google Patents [patents.google.com]

- 5. CN107484415B - 1-cyanopyrrolidine compounds as USP30 inhibitors - Google Patents [patents.google.com]

Unveiling the Therapeutic Potential of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole: A Technical Guide to Target Identification and Validation

Introduction: The Promise of Pyrazole-Pyrrolidine Scaffolds in Modern Drug Discovery

The confluence of pyrazole and pyrrolidine moieties in a single molecular entity, such as 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole, presents a compelling starting point for therapeutic innovation. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, featured in a diverse array of approved drugs.[1][2][3] Its structural versatility allows it to serve as a bioisostere for other aromatic systems, often enhancing physicochemical properties like solubility and lipophilicity.[3] Notable examples include the anti-inflammatory drug celecoxib, which selectively inhibits cyclooxygenase-2 (COX-2), and sildenafil, a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[3][4] The broad spectrum of biological activities associated with pyrazole derivatives encompasses anti-inflammatory, anticancer, antimicrobial, antifungal, and neuroprotective effects.[1][2][5][6][7][8][9]

Complementing the pyrazole core, the pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is also a prevalent scaffold in numerous bioactive natural products and synthetic drugs. Its three-dimensional structure and the basicity of the nitrogen atom allow for crucial interactions with biological targets. The combination of these two privileged scaffolds in 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole suggests a high potential for novel pharmacological activity. This guide provides a comprehensive framework for identifying and validating the potential therapeutic targets of this promising compound.

Hypothesized Therapeutic Targets: An Evidence-Based Approach

Given the broad bioactivity of pyrazole derivatives, a logical starting point for target identification is to explore established target classes for this scaffold. The following represent high-priority, plausible targets for 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The anti-inflammatory properties of many pyrazole derivatives are attributed to their inhibition of COX-1 and COX-2, key enzymes in the prostaglandin synthesis pathway.[4] Additionally, some pyrazole compounds exhibit inhibitory activity against lipoxygenases (LOX), which are involved in the production of leukotrienes, another class of inflammatory mediators.[4]

Rationale for Investigation: The structural similarity of the pyrazole core to known COX inhibitors warrants a thorough investigation of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole as a potential modulator of these enzymes.

Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. Several pyrazole-containing compounds have been developed as potent kinase inhibitors. For instance, derivatives of 1H-pyrazole-3-carboxamide have shown inhibitory activity against fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are targets in acute myeloid leukemia.[10] Furthermore, pyrazole derivatives have been explored as inhibitors of the REarranged during Transfection (RET) kinase, a target in certain types of cancer.[11]

Rationale for Investigation: The pyrazole scaffold can effectively occupy the ATP-binding pocket of many kinases. The specific substitution pattern of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole may confer selectivity towards a particular kinase or family of kinases.

Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that regulate the levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). As exemplified by sildenafil, pyrazole-based compounds can be potent PDE inhibitors.

Rationale for Investigation: The structural features of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole could allow it to fit into the active site of various PDE isoforms, potentially modulating signaling pathways involved in a range of physiological processes.

Monoamine Oxidase (MAO)

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Some pyrazole derivatives have been identified as inhibitors of MAO-A and MAO-B, suggesting potential applications in neurological and psychiatric disorders.[6]

Rationale for Investigation: The nitrogen-containing heterocyclic structure of the compound could facilitate interactions with the active site of MAO enzymes.

Experimental Workflow for Target Identification and Validation

A systematic and multi-pronged approach is essential to definitively identify and validate the therapeutic targets of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole.

Caption: A comprehensive workflow for the identification and validation of therapeutic targets.

Part 1: Initial Target Identification

1.1. Affinity Chromatography-Mass Spectrometry

This unbiased approach aims to identify proteins that directly bind to the compound of interest.

Protocol:

-

Immobilization: Synthesize a derivative of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads). A control resin without the immobilized compound is also prepared.

-

Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line for oncology targets, or an immune cell line for inflammatory targets).

-

Affinity Pull-Down: Incubate the cell lysate with both the compound-immobilized resin and the control resin.

-

Washing: Wash the resins extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the compound-immobilized resin.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein profiles from the compound and control resins to identify specific binders.

1.2. High-Content Phenotypic Screening

This method involves screening the compound across a panel of cell lines and observing its effects on various cellular phenotypes using automated microscopy and image analysis.

Protocol:

-

Cell Plating: Plate a diverse panel of cell lines in multi-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole.

-

Staining: After a defined incubation period, fix the cells and stain them with fluorescent dyes to visualize various cellular components and processes (e.g., nuclear morphology, cytoskeletal organization, mitochondrial membrane potential).

-

Imaging and Analysis: Acquire images using a high-content imaging system and analyze the images to quantify changes in cellular phenotypes.

-

Hypothesis Generation: Correlate the observed phenotypic changes with known biological pathways to generate hypotheses about the compound's mechanism of action and potential targets.

1.3. In Silico Target Prediction and Molecular Docking

Computational methods can predict potential protein targets based on the chemical structure of the compound.

Protocol:

-

Pharmacophore Modeling: Use the structure of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole to generate a 3D pharmacophore model.

-

Database Screening: Screen this model against databases of protein structures to identify proteins with complementary binding sites.

-

Molecular Docking: Perform molecular docking simulations to predict the binding mode and estimate the binding affinity of the compound to the top-ranked potential targets.

Part 2: Rigorous Target Validation

The putative targets identified in Part 1 must be validated through a series of orthogonal assays.

2.1. Direct Binding Assays

These assays confirm a direct physical interaction between the compound and the purified target protein.

-

Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the binding interaction.

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding to determine thermodynamic parameters.

-

Thermal Shift Assay (TSA): Detects the stabilization of a protein upon ligand binding by measuring changes in its melting temperature.

2.2. Enzymatic and Functional Assays

These assays determine whether the binding of the compound to the target protein results in a functional consequence (inhibition or activation).

Protocol (Example for a Kinase Target):

-

Assay Setup: In a multi-well plate, combine the purified kinase, a specific substrate, and ATP.

-

Compound Titration: Add varying concentrations of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole.

-

Reaction and Detection: Allow the kinase reaction to proceed and then measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

IC50 Determination: Plot the enzyme activity against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

2.3. Cellular Target Engagement Assays

These assays confirm that the compound interacts with its target in a cellular context.

-

Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of the target protein in intact cells upon compound binding.

Part 3: Elucidation of Downstream Signaling and In Vivo Efficacy

3.1. Downstream Signaling Pathway Analysis

Once a target is validated, it is crucial to understand the downstream consequences of its modulation.

Caption: A representative signaling pathway modulated by the compound.

Protocol:

-

Cell Treatment: Treat relevant cell lines with the compound.

-

Lysate Preparation and Western Blotting: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status or expression levels of key proteins in the pathway downstream of the validated target.

-

Gene Expression Analysis: Use techniques like quantitative PCR (qPCR) or RNA sequencing (RNA-seq) to assess changes in the expression of target-related genes.

3.2. In Vivo Disease Models

The final step is to evaluate the therapeutic efficacy of the compound in relevant animal models of disease.

Protocol:

-

Model Selection: Choose an appropriate animal model that recapitulates the human disease for which the validated target is relevant.

-

Dosing and Administration: Determine the optimal dose and route of administration for the compound.

-

Efficacy Assessment: Monitor disease progression and assess the therapeutic effect of the compound using relevant endpoints (e.g., tumor size in a cancer model, inflammation score in an arthritis model).

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Analyze the absorption, distribution, metabolism, and excretion (ADME) of the compound and correlate its concentration in the body with its effect on the target.

Quantitative Data Summary

| Assay Type | Parameter Measured | Example Value | Significance |

| Direct Binding (SPR) | Dissociation Constant (KD) | 50 nM | High-affinity binding to the target |

| Enzymatic Assay | Half-maximal Inhibitory Concentration (IC50) | 100 nM | Potent inhibition of target activity |

| Cellular Assay | Half-maximal Effective Concentration (EC50) | 200 nM | Efficacy in a cellular context |

| In Vivo Efficacy | Tumor Growth Inhibition (TGI) | 60% at 10 mg/kg | Significant anti-tumor activity |

Conclusion

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole represents a promising chemical scaffold with the potential to yield novel therapeutics. The systematic approach outlined in this guide, from unbiased target identification to rigorous validation and in vivo efficacy studies, provides a robust framework for elucidating its mechanism of action and unlocking its full therapeutic potential. By combining cutting-edge experimental techniques with sound scientific reasoning, researchers can effectively navigate the complex process of drug discovery and development, ultimately translating a promising molecule into a life-changing medicine.

References

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Scholar. Retrieved January 19, 2026, from [4]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters, 8, 867-882.[5]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2016). Molecules, 21(12), 1648.[1]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.[2]

-

Current status of pyrazole and its biological activities. (2012). Journal of Pharmacy and Bioallied Sciences, 4(1), 2.[6]

-

PYRAZOLES AS THERAPEUTICS AGENTS: A REVIEW. (n.d.). European Journal of Pharmaceutical and Medical Research. Retrieved January 19, 2026, from [Link][7]

-

Pyrazole derivatives with diverse therapeutic activities. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(10), 1167-1191.[3]

-

Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518.[10]

-

1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. (2022). European Journal of Medicinal Chemistry, 244, 114862.[11]

-

Synthesis, biological activity of new pyrazoline derivative. (2020). The Pharma Innovation Journal, 9(6), 34-37.[8]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(13), 4247.[9]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ejpmr.com [ejpmr.com]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Homology Modeling of Novel Kinase Targets for 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole

Abstract

The absence of experimentally determined three-dimensional (3D) structures for novel or less-studied proteins is a significant bottleneck in structure-based drug design. Homology modeling, or comparative modeling, offers a powerful computational approach to generate reliable 3D models of a target protein by leveraging its sequence similarity to experimentally resolved homologous structures.[1][2][3] This guide provides an in-depth, field-proven methodology for building and validating a high-quality homology model of a hypothetical human kinase, a plausible target for the small molecule scaffold 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole. We will navigate the critical steps of the modeling pipeline, from target analysis and template selection to model refinement and rigorous validation, culminating in a model suitable for subsequent drug discovery applications such as molecular docking.

Introduction: The Rationale for Modeling

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent inhibitors of various protein classes, particularly kinases.[4][5] Compounds like 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole represent promising starting points for novel therapeutics. However, to advance from a hit compound to a lead candidate, an understanding of its molecular interactions with its protein target is paramount. When an experimental structure of the target protein is unavailable, homology modeling becomes the method of choice for obtaining the necessary 3D structural information.[1]

The fundamental principle of homology modeling is that proteins with similar sequences adopt similar 3D structures.[6][7] If a protein sequence (the "target") shares a detectable level of similarity with a protein of known structure (the "template"), the template's structure can be used as a blueprint to build a model of the target.[7][8] This guide will use a hypothetical human protein kinase as the target, a common focus for pyrazole-based inhibitors, to illustrate a robust and self-validating modeling workflow.

The Homology Modeling Workflow: A Conceptual Overview

The process of generating a reliable homology model is a multi-step procedure that demands careful execution and critical evaluation at each stage.[1][9][10] Each step builds upon the last, and errors introduced early can compromise the quality of the final model. The workflow is an iterative process of building and validating until a satisfactory model is achieved.[9]

Caption: A comprehensive workflow for homology modeling.

Detailed Protocol: Building the Kinase Model

This section outlines the step-by-step methodology for modeling our hypothetical human kinase.

Step 1: Target Identification and Sequence Acquisition

The first step is to obtain the correct amino acid sequence of the protein of interest. The UniProt Knowledgebase is the gold-standard resource for this purpose.

Protocol:

-

Search for the target protein (e.g., "Human Serine/Threonine Kinase X").

-

Select the reviewed (Swiss-Prot) entry, identifiable by a gold star, to ensure high-quality annotation.

-

Download the canonical sequence in FASTA format. This sequence will be the input for the subsequent steps.[11][12]

Causality: Using a reviewed UniProt entry is critical because it represents the most stable and well-documented version of the protein sequence, minimizing errors from splice variants or polymorphisms that could affect the model.

Step 2: Template Search and Selection

Identifying a suitable template structure is the most crucial step in homology modeling.[7] The quality of the template directly dictates the maximum possible accuracy of the final model. The search is performed by comparing the target sequence against a database of all experimentally determined structures, the Protein Data Bank (PDB).

Protocol:

-

Use a sequence similarity search tool like NCBI BLASTp (protein-protein BLAST).[6][7]

-

Access the BLAST web server ([Link]).

-

Paste the target's FASTA sequence into the query box.

-

Select the "Protein Data Bank (pdb)" as the search database.

-

Execute the search and analyze the results based on the criteria below.

Criteria for Template Selection:

-

Sequence Identity: This is the most important metric. A higher identity leads to a more accurate model. Aim for >50% for a high-quality model, although useful models can be built with >30% identity.[13] Structures with less than 20% identity are generally not suitable templates.[7]

-

Query Coverage: The template should cover as much of the target sequence as possible, especially the domain of interest (e.g., the kinase domain).

-

Resolution: For X-ray crystal structures, a lower resolution value (e.g., < 2.5 Å) indicates a more precisely determined structure.

-